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  • Product: 1-Benzyl-(R)-Propylamine
  • CAS: 30543-90-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-(R)-Propylamine: Chemical Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-Benzyl-(R)-Propylamine, a chiral amine of significant interest in synthetic and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Benzyl-(R)-Propylamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document delves into its chemical structure, physical and spectroscopic properties, and outlines a detailed methodology for its synthesis and chiral resolution.

Introduction and Chemical Identity

1-Benzyl-(R)-Propylamine, systematically named (2S)-1-phenylbutan-2-amine, is a primary amine featuring a stereocenter, rendering it a valuable chiral building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its structural similarity to phenethylamines, a class of compounds with known biological activities, makes it a subject of interest for drug discovery and development.[2][3]

The precise three-dimensional arrangement of substituents around the chiral center is crucial for its interaction with biological targets, a fundamental concept in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Table 1: Chemical Identifiers for 1-Benzyl-(R)-Propylamine

IdentifierValueSource(s)
IUPAC Name (2S)-1-phenylbutan-2-amineInxight Drugs[4]
Common Name 1-Benzyl-(R)-Propylamine
Synonyms (S)-1-Phenyl-2-butanamine, α-EthylphenethylaminePubChem[5]
CAS Number 30543-90-9Inxight Drugs[4]
Molecular Formula C₁₀H₁₅NPubChem[5]
Molecular Weight 149.23 g/mol PubChem[5]
Canonical SMILES CCNInxight Drugs[4]
InChIKey IOLQWLOHKZENDW-JTQLQIEISA-NInxight Drugs[4]

Chemical Structure and Physicochemical Properties

The structure of 1-Benzyl-(R)-Propylamine consists of a butyl amine backbone with a phenyl substituent at the 1-position and the amine group at the chiral 2-position. The "(R)" or "(S)" designation depends on the Cahn-Ingold-Prelog priority rules, with the IUPAC name (2S)-1-phenylbutan-2-amine indicating the specific stereochemistry.

Table 2: Computed and Experimental Physicochemical Properties

PropertyValueData TypeSource(s)
XLogP3 2.3ComputedPubChem[5]
Hydrogen Bond Donor Count 1ComputedPubChem[5]
Hydrogen Bond Acceptor Count 1ComputedPubChem[5]
Rotatable Bond Count 3ComputedPubChem[5]
Topological Polar Surface Area 26 ŲComputedPubChem[5]
Boiling Point Not Experimentally Determined-
Melting Point Not Applicable (Liquid at STP)-
Density Not Experimentally Determined-
Solubility Expected to be soluble in organic solvents.Inferred
Optical Rotation, [α]D Not Experimentally Determined-

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1-Benzyl-(R)-Propylamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution. A common and efficient method for the initial synthesis is the reductive amination of a corresponding ketone.

Synthesis of Racemic 1-Benzylpropylamine via Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[6] In this case, 1-phenyl-2-butanone serves as the precursor. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired amine.[7][8]

Reductive Amination Workflow Ketone 1-Phenyl-2-butanone Imine Intermediate Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine RacemicAmine Racemic 1-Benzylpropylamine Imine->RacemicAmine Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->RacemicAmine

Caption: Workflow for the synthesis of racemic 1-Benzylpropylamine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) in a suitable solvent such as methanol.

  • Amine Source: Add a solution of ammonia in methanol (excess, e.g., 7 equivalents) to the flask.

  • Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and wash with an organic solvent like diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. Extract the amine product into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-benzylpropylamine. Further purification can be achieved by distillation or column chromatography.

Chiral Resolution using Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.[9] (+)-Tartaric acid is a commonly used and effective resolving agent for racemic amines.[10][11] The resulting diastereomeric salts, (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization.[12]

Chiral Resolution Workflow RacemicAmine Racemic 1-Benzylpropylamine DiastereomericSalts Diastereomeric Salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate) RacemicAmine->DiastereomericSalts TartaricAcid (+)-Tartaric Acid TartaricAcid->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Salt (e.g., (S)-amine-(+)-tartrate) Crystallization->LessSolubleSalt Solid SolubleSalt More Soluble Salt (in filtrate) Crystallization->SolubleSalt Solution BaseTreatment1 Base Treatment (e.g., NaOH) LessSolubleSalt->BaseTreatment1 BaseTreatment2 Base Treatment (e.g., NaOH) SolubleSalt->BaseTreatment2 EnantiomerS (S)-1-Benzylpropylamine BaseTreatment1->EnantiomerS EnantiomerR (R)-1-Benzylpropylamine BaseTreatment2->EnantiomerR

Caption: Workflow for the chiral resolution of 1-Benzylpropylamine.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 1-benzylpropylamine (1 equivalent) in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in the same hot solvent.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 10% NaOH solution) until the pH is strongly basic.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Characterization: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the optical rotation.[11]

  • Recovery of the Other Enantiomer: The filtrate from the crystallization step contains the more soluble diastereomeric salt and can be treated in a similar manner with a strong base to recover the other enantiomer.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 1-Benzyl-(R)-Propylamine are not widely published. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the protons of the phenyl group.

  • Benzylic Protons (CH₂): A multiplet around δ 2.5-2.8 ppm, integrating to 2H.

  • Methine Proton (CH): A multiplet around δ 2.9-3.2 ppm, integrating to 1H.

  • Methylene Protons (CH₂ of propyl): A multiplet around δ 1.4-1.6 ppm, integrating to 2H.

  • Amine Protons (NH₂): A broad singlet that can appear over a wide range (δ 1.0-3.0 ppm), integrating to 2H. Its position is dependent on concentration and solvent.

  • Methyl Protons (CH₃): A triplet around δ 0.9 ppm, integrating to 3H.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the region of δ 126-140 ppm.

  • Benzylic Carbon (CH₂): A signal around δ 40-45 ppm.

  • Methine Carbon (CH): A signal around δ 50-55 ppm.

  • Methylene Carbon (CH₂ of propyl): A signal around δ 25-30 ppm.

  • Methyl Carbon (CH₃): A signal around δ 10-15 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: Two characteristic peaks for a primary amine in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • N-H Bend (Scissoring): An absorption band around 1590-1650 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight of the compound.

  • Major Fragmentation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragmentation would be the loss of an ethyl group, leading to a peak at m/z = 120.

Applications in Drug Development

Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals.[1] The stereochemistry of these amines is often critical for the efficacy and safety of the final drug product. 1-Benzyl-(R)-Propylamine, as a specific enantiomer, can be utilized in several ways:

  • Chiral Auxiliary: It can be used to introduce chirality into a molecule and then later removed.

  • Direct Incorporation: It can be directly incorporated into the final structure of a drug molecule, where its specific stereochemistry is essential for binding to a biological target.

  • Precursor for More Complex Molecules: It serves as a starting material for the synthesis of more elaborate chiral structures.

The phenethylamine scaffold is present in many centrally active agents, suggesting that derivatives of 1-Benzyl-(R)-Propylamine could be explored for their potential neurological or physiological effects.[2][3]

Safety and Handling

As with all amines, 1-Benzyl-(R)-Propylamine should be handled with appropriate safety precautions.[5][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-phenylbutane. Retrieved from [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

  • PMC. (n.d.). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-N-methyl-1-phenylbutan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-1-phenylbutan-2-amine. Retrieved from [Link]

  • ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-butanone. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1-phenylbutan-2-amine, (2S)-. Retrieved from [Link]

  • Stenutz. (n.d.). 1-phenylbutan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Phenylbutylamine. Retrieved from [Link]

  • Gsrs. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

  • NIST/TRC Web Thermo Tables. (n.d.). 2-phenylethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011177A - The preparation method of amphetamine.
  • Ligandbook. (2016). Package name: (2S)-N-methyl-1-phenyl-propan-2-amine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Phenylacetone. Retrieved from [Link]

  • SpectraBase. (n.d.). [N-Hydroxy-N-phenylamino]-1-benzoyl-2-phenylbutane. Retrieved from [Link]

  • YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link]

  • NextSDS. (n.d.). 1-phenylbutan-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Drone #342: Enolate Phenylacetone Synthesis FAQ 1.0. Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.6: Optical Activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Phenyl-2-butanone. Retrieved from [Link]

  • Wikidata. (n.d.). phenylisobutylamine. Retrieved from [Link]

Sources

Exploratory

1-Benzyl-(R)-Propylamine (α-Ethylphenethylamine): Pharmacological Mechanisms, Transporter Kinetics, and Structural Activity

Introduction and Chemical Identity 1-Benzyl-(R)-propylamine —most frequently referred to in pharmacological literature as (R)-1-phenyl-2-butanamine or α-ethylphenethylamine (AEPEA) —is a synthetic central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

1-Benzyl-(R)-propylamine —most frequently referred to in pharmacological literature as (R)-1-phenyl-2-butanamine or α-ethylphenethylamine (AEPEA) —is a synthetic central nervous system stimulant belonging to the phenethylamine class. Structurally, it is a higher homologue of amphetamine (α-methylphenethylamine), differing only by the substitution of a methyl group with an ethyl group at the alpha position of the alkyl side chain .

While amphetamine is a potent releaser of both dopamine and norepinephrine, the elongation of the alpha-alkyl chain in AEPEA fundamentally shifts its pharmacodynamic profile. For drug development professionals and toxicologists, understanding this compound is critical, as it frequently appears as an unlisted, biologically active adulterant in dietary supplements, presenting unique cardiovascular and neurochemical implications .

Structural Biology and Conformational Dynamics

The causality behind AEPEA’s altered pharmacological profile lies in its structural biology. The substitution of the α-methyl group with an α-ethyl group introduces significant steric constraints.

Conformational analysis utilizing 1 H and 13 C NMR spectroscopy reveals that the α-ethyl group of AEPEA exists in two equally populated rotamer conformations (gauche and trans) in solution. Unlike the compact, rigid α-methyl group of amphetamine, these extended rotamer populations create substantial steric bulk. This hindrance physically impedes the molecule's ability to optimally align within the tight transmembrane binding pockets of monoamine transporters—particularly the Dopamine Transporter (DAT)—resulting in a steep drop in binding affinity and releasing efficacy .

Primary Mechanism of Action: Monoamine Transporter Modulation

AEPEA functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) , though its efficacy is highly skewed toward the Norepinephrine Transporter (NET).

When AEPEA enters the presynaptic terminal, it acts as a substrate for vesicular monoamine transporter 2 (VMAT2), displacing endogenous monoamines into the cytosol and triggering reverse transport (efflux) through NET and DAT. However, due to the steric hindrance described above, AEPEA is approximately 10 to 15 times less potent than d-amphetamine at NET, and 50 to 100 times less potent at DAT. This preferential NET activation leads to pronounced peripheral cardiovascular effects (e.g., increased blood pressure) without the robust hyperlocomotion or intense dopaminergic reward typically associated with amphetamines .

MOA cluster_transporters Monoamine Transporters AEPEA 1-Benzyl-(R)-Propylamine (AEPEA) NET Norepinephrine Transporter (NET) AEPEA->NET Primary Substrate DAT Dopamine Transporter (DAT) AEPEA->DAT Weak Substrate MAOA Monoamine Oxidase A (MAO-A) AEPEA->MAOA Competitive Inhibitor (Ki = 14.0 µM) NE_Release Norepinephrine Release (High Efficacy) NET->NE_Release Transporter Reversal DA_Release Dopamine Release (Low Efficacy) DAT->DA_Release Transporter Reversal Metab_Inhib Inhibition of Catecholamine Degradation MAOA->Metab_Inhib Reduced Deamination

Figure 1: Pharmacological mechanism of AEPEA across monoamine transporters and MAO-A.

Secondary Mechanism: Monoamine Oxidase (MAO) Inhibition

Beyond transporter modulation, AEPEA interacts with metabolic degradation pathways. Because phenethylamines share structural homology with endogenous trace amines, they can bind to the FAD cofactor region of Monoamine Oxidase (MAO).

In vitro assays demonstrate that AEPEA is a competitive inhibitor of human recombinant MAO-A with a Ki​ of 14.0 µM, exhibiting a 17-fold selectivity over MAO-B ( Ki​ = 234.0 µM). While this dual action (release + degradation inhibition) synergistically increases synaptic catecholamines, the relatively high Ki​ indicates that MAO inhibition is a secondary mechanism compared to transporter reversal at standard physiological doses .

Quantitative Pharmacological Profile

To contextualize the potency of 1-Benzyl-(R)-propylamine, the following table summarizes its transporter and enzymatic kinetics against the benchmark compound, d-amphetamine.

Pharmacological TargetD-Amphetamine (Reference)1-Benzyl-(R)-propylamine (AEPEA)Relative Potency Shift
DAT Release (EC 50​ ) ~25 nM>2,000 nM~80x less potent
NET Release (EC 50​ ) ~15 nM~150 - 225 nM~10-15x less potent
MAO-A Inhibition ( Ki​ ) 5.3 µM14.0 µM2.6x less potent
MAO-B Inhibition ( Ki​ ) >100 µM234.0 µMWeak/Negligible

Data synthesized from standard synaptosomal release assays and recombinant MAO inhibition panels , .

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate whether a novel phenethylamine like AEPEA acts as a true substrate-type releaser rather than a mere reuptake inhibitor , researchers must employ a self-validating In Vitro Monoamine Release Assay. The critical element of this protocol is the introduction of a pharmacological blockade to prove causality.

Protocol: In Vitro Synaptosomal Monoamine Release Assay

Objective: Quantify the substrate-type releasing efficacy of AEPEA at DAT and NET while ruling out non-specific membrane disruption.

  • Tissue Preparation (Synaptosome Isolation): Harvest rat striatum (for DAT) and prefrontal cortex (for NET). Homogenize the tissue in ice-cold 0.32 M sucrose buffer. Causality: The isotonic sucrose preserves the structural integrity of the presynaptic terminals (synaptosomes), ensuring the transporters remain functionally embedded in the membrane.

  • Radioligand Loading: Incubate the synaptosomes with tritium-labeled neurotransmitters ( [3H] dopamine or [3H] norepinephrine) at 37°C for 30 minutes. Causality: Pre-loading the vesicles allows researchers to specifically measure active efflux driven by the test compound.

  • The Validation Control (Reuptake Blockade): Divide the loaded synaptosomes into two parallel cohorts. To the control cohort, add a highly selective reuptake inhibitor (e.g., GBR12909 for DAT, or Desipramine for NET) 15 minutes prior to adding AEPEA. Causality: This is the self-validating step. If AEPEA is a true releaser, it requires access to the transporter pore to enter the cell. The reuptake inhibitor blocks this pore. Therefore, if AEPEA-induced efflux is abolished in this cohort, it confirms AEPEA is a transporter substrate. If efflux still occurs, AEPEA is acting as a non-specific membrane disruptor.

  • Drug Incubation: Add AEPEA at varying concentrations (10 nM to 100 µM) to the primary cohort and incubate for 5 minutes.

  • Termination and Measurement: Halt the reaction by adding ice-cold buffer and rapidly filtering the mixture through GF/B glass-fiber filters. Causality: The ice-cold temperature instantly arrests transporter kinetics and prevents passive diffusion. Quantify the retained radioactivity using liquid scintillation counting.

Workflow Prep 1. Synaptosome Preparation Load 2. Radioligand Loading ([3H]NE/DA) Prep->Load Block 3. Reuptake Blockade (Validation Control) Load->Block Drug 4. AEPEA Incubation Block->Drug Measure 5. Filtration & Scintillation Counting Drug->Measure

Figure 2: Self-validating in vitro workflow for quantifying monoamine release efficacy.

Conclusion

1-Benzyl-(R)-propylamine (AEPEA) serves as a fascinating case study in structure-activity relationships (SAR) within neuropharmacology. The simple addition of a single methylene unit to the alpha-alkyl chain of amphetamine induces profound steric hindrance, drastically reducing dopaminergic affinity while preserving noradrenergic release and initiating MAO-A inhibition. Understanding these kinetics is vital for predicting the toxicological and cardiovascular profiles of emerging dietary supplement adulterants and designer phenethylamines .

References

  • PubChem. "1-Benzyl-(R)-Propylamine | C10H15N | CID 40472480". National Center for Biotechnology Information (NCBI). URL:[Link]

  • Schindler, C.W., et al. (2020). "Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements". Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH). URL:[Link]

  • Makriyannis, A., et al. (1982). "Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution". Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Harris, B., et al. (2014). "Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements". Toxicology and Applied Pharmacology (PubMed/NIH). URL:[Link]

  • Schindler, C.W., et al. (2022). "Reinforcing effects of phenethylamine analogs found in dietary supplements". Psychopharmacology (PubMed/NIH). URL:[Link]

Foundational

The Pharmacokinetic Profile and Bioavailability of 1-Benzyl-(R)-Propylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzyl-(R)-propylamine derivatives represent a critical class of compounds, most notably including the selective, irreversible monoamine oxidase...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-(R)-propylamine derivatives represent a critical class of compounds, most notably including the selective, irreversible monoamine oxidase B (MAO-B) inhibitors rasagiline and selegiline, which are pivotal in the management of Parkinson's disease.[1][2] Understanding the nuances of their pharmacokinetic profiles—absorption, distribution, metabolism, and excretion (ADME)—along with their bioavailability, is paramount for optimizing therapeutic efficacy and safety. This technical guide provides an in-depth analysis of the core pharmacokinetic principles governing these derivatives, grounded in established scientific literature and field-proven insights. We will explore the causal factors influencing experimental design in pharmacokinetic studies and present self-validating protocols for key assays.

Introduction to 1-Benzyl-(R)-Propylamine Derivatives

The 1-benzyl-(R)-propylamine scaffold is the foundation for a significant class of pharmaceuticals, primarily recognized for their potent and selective inhibition of monoamine oxidase B (MAO-B).[3] This enzyme is responsible for the degradation of dopamine in the central nervous system.[4] By inhibiting MAO-B, these drugs increase synaptic dopamine levels, thereby alleviating motor symptoms associated with Parkinson's disease.[5]

Prominent members of this class, selegiline and rasagiline, share a similar mechanism of action but exhibit distinct pharmacokinetic and metabolic profiles that significantly impact their clinical application.[3][6] Rasagiline, a second-generation MAO-B inhibitor, offers a more favorable metabolic pathway compared to selegiline, as it is not metabolized to amphetamine-like substances.[7][8] This guide will delve into the critical aspects of their pharmacokinetics and bioavailability, providing a comprehensive resource for researchers in the field.

Pharmacokinetics: The Journey of a Drug

The therapeutic effect of a drug is intrinsically linked to its concentration at the site of action over time. This is governed by the four fundamental processes of pharmacokinetics: absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, 1-benzyl-(R)-propylamine derivatives are generally well-absorbed from the gastrointestinal tract.[2]

  • Rasagiline: Peak plasma concentrations (Cmax) are typically reached within 0.5 to 1 hour (Tmax).[2] The absolute bioavailability of rasagiline is approximately 36%.[1][9] While food, particularly high-fat meals, can decrease the Cmax and area under the curve (AUC) by about 60% and 20% respectively, the overall exposure is not significantly affected, allowing for administration with or without food.[9][10]

  • Selegiline: Selegiline also undergoes rapid absorption. However, it has a lower bioavailability compared to rasagiline.[6]

The choice of oral administration for these drugs is a strategic one, balancing patient convenience with effective systemic delivery. The relatively rapid Tmax for rasagiline suggests a quick onset of action, which is clinically desirable.

Distribution

Once absorbed into the bloodstream, these derivatives distribute throughout the body. A key determinant of their efficacy is their ability to cross the blood-brain barrier (BBB) to reach their target, MAO-B, in the brain.

  • Rasagiline: Rasagiline readily crosses the BBB.[2] Its mean volume of distribution at steady-state is approximately 87 L, indicating significant tissue distribution.[9] Plasma protein binding for rasagiline ranges from 60% to 70%.[10]

  • Selegiline: Selegiline also effectively penetrates the central nervous system.

The lipophilicity of these molecules is a critical factor enabling their passage across the BBB. This property is intentionally engineered into the molecular structure during drug design to ensure target engagement.

Metabolism

Metabolism is a crucial process that transforms drugs into more water-soluble compounds for excretion. The metabolic pathways of 1-benzyl-(R)-propylamine derivatives are distinct and have significant clinical implications.

  • Rasagiline: Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP1A2.[2][3] Its major metabolite is 1-(R)-aminoindan, which is considered inactive but has demonstrated neuroprotective properties in preclinical models.[7][11] Unlike selegiline, rasagiline is not metabolized into amphetamine derivatives.[1]

  • Selegiline: Selegiline undergoes significant first-pass metabolism to L-methamphetamine and L-amphetamine, which can have undesirable side effects.[8]

The difference in metabolic products is a key differentiator between rasagiline and selegiline. The absence of amphetamine-like metabolites with rasagiline is a significant advantage, reducing the potential for adverse cardiovascular and central nervous system effects.[3][8]

Metabolic Pathway of Rasagiline and Selegiline

cluster_rasagiline Rasagiline Metabolism cluster_selegiline Selegiline Metabolism Rasagiline Rasagiline CYP1A2 CYP1A2 Rasagiline->CYP1A2  Primary  Pathway Aminoindan 1-(R)-Aminoindan (Neuroprotective) CYP1A2->Aminoindan Selegiline Selegiline L_Meth L-Methamphetamine Selegiline->L_Meth  First-Pass  Metabolism L_Amp L-Amphetamine L_Meth->L_Amp

Caption: Comparative metabolic pathways of rasagiline and selegiline.

Excretion

The metabolites of 1-benzyl-(R)-propylamine derivatives are primarily eliminated from the body via the kidneys in urine.

  • Rasagiline: The mean terminal half-life of rasagiline is approximately 1.34 to 3 hours.[2][10] However, due to its irreversible inhibition of MAO-B, its pharmacological effect is much longer than what its half-life would suggest.[10] The restoration of MAO-B activity depends on the synthesis of new enzyme, which has a half-life of about 30-40 days.[3]

This disconnect between pharmacokinetic half-life and pharmacodynamic effect is a hallmark of irreversible enzyme inhibitors and is a critical consideration in dosing regimen design.

Bioavailability

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, it is a key determinant of dose.

As previously mentioned, the absolute bioavailability of rasagiline is approximately 36%.[1][9] This indicates that a significant portion of the orally administered dose does not reach the systemic circulation, likely due to first-pass metabolism in the liver. Despite this, the approved oral doses are effective in achieving the desired therapeutic concentrations in the brain.

Experimental Protocols for Pharmacokinetic Assessment

To accurately characterize the pharmacokinetic profile of novel 1-benzyl-(R)-propylamine derivatives, a series of well-designed in vitro and in vivo studies are essential.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of a compound in liver microsomes, providing an early indication of its metabolic stability.

Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM suspension.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation: The inclusion of positive control compounds with known metabolic profiles (e.g., a high-clearance and a low-clearance compound) is crucial for validating the assay performance.

In Vitro Metabolic Stability Workflow

A Prepare Reagents: - Test Compound - Human Liver Microsomes - NADPH System B Incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Time-Point Sampling & Quenching C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis: - Calculate t½ - Calculate CLint F->G

Sources

Exploratory

Isolating Excellence: A Technical Guide to the Enantioselective Separation of 1-Benzyl-(R)-propylamine

Introduction: The Criticality of Chiral Purity in Pharmaceutical Synthesis In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its therapeutic effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Synthesis

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. The isolation of a single, desired enantiomer is therefore a critical step in the synthesis of many active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the primary methodologies for the isolation of 1-Benzyl-(R)-propylamine, a valuable chiral building block. We will delve into the mechanistic principles and practical execution of diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Methodologies for Chiral Resolution

The separation of a racemic mixture of 1-benzylpropylamine into its constituent enantiomers can be approached through several robust techniques. The choice of method often depends on factors such as scale, required purity, cost, and available equipment. Here, we explore the three most prevalent and effective strategies.

Diastereomeric Salt Crystallization: The Classical Approach

This method remains a stalwart in industrial-scale chiral resolutions due to its cost-effectiveness and scalability.[1][2] The underlying principle is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[3] This is achieved by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1]

The reaction of racemic (R,S)-1-benzylpropylamine with an enantiopure acid, such as (R,R)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration.[4] The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base.

This protocol is adapted from the well-established resolution of the structurally similar 1-phenylethylamine and serves as a robust starting point for 1-benzylpropylamine.[5]

  • Salt Formation:

    • Dissolve one molar equivalent of (+)-tartaric acid in a suitable solvent (e.g., methanol or ethanol).

    • Slowly add one molar equivalent of racemic (±)-1-benzylpropylamine to the tartaric acid solution with stirring. An exothermic reaction is expected.

    • Allow the mixture to cool to room temperature and then stir for a predetermined time (e.g., 24 hours) to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The enantiomeric purity of the amine in the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong base, such as a 50% aqueous sodium hydroxide solution, until the solution is distinctly basic (confirm with pH paper).[6]

    • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-benzylpropylamine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its optical rotation.

  • Choice of Resolving Agent: Besides tartaric acid, other chiral acids such as (-)-mandelic acid, (+)-camphor-10-sulfonic acid, and derivatives of amino acids can be effective.[3][7] Screening of several resolving agents is often necessary to find the optimal one for a specific amine.

  • Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A range of protic and aprotic solvents should be screened.

  • Temperature and Cooling Rate: These parameters significantly affect the kinetics of crystallization and the purity of the isolated salt.

G cluster_prep Salt Formation cluster_crystallization Crystallization & Separation cluster_isolation Liberation & Isolation racemic_amine Racemic (R,S)-1-Benzylpropylamine mixing Mixing and Dissolution racemic_amine->mixing chiral_acid Enantiopure Chiral Acid (e.g., (R,R)-Tartaric Acid) chiral_acid->mixing solvent Solvent (e.g., Methanol) solvent->mixing diastereomers Diastereomeric Salt Mixture ((R)-Amine•(R,R)-Acid) ((S)-Amine•(R,R)-Acid) mixing->diastereomers crystallization Controlled Cooling & Crystallization diastereomers->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Crystalline Solid) filtration->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble base_addition Addition of Base (e.g., NaOH) less_soluble->base_addition extraction Solvent Extraction base_addition->extraction final_product (R)-1-Benzylpropylamine (Enantiomerically Enriched) extraction->final_product

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for isolating enantiomers under mild reaction conditions.[8] This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9][10] For primary amines like 1-benzylpropylamine, the most common EKR strategy is the enantioselective N-acylation.

In this process, the racemic amine is treated with an acylating agent in the presence of a lipase. The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., the R-enantiomer), catalyzing its acylation to form an amide. The other enantiomer (the S-enantiomer) is a poor fit for the active site and remains largely unreacted.[11] The resulting mixture of the acylated (R)-amide and the unreacted (S)-amine can then be easily separated by standard techniques like extraction or chromatography, as they now have different chemical properties. The desired (R)-amine can be obtained by subsequent hydrolysis of the (R)-amide.

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym® 435), is a particularly robust and versatile biocatalyst for the resolution of a wide range of chiral amines.[12][13][14]

  • Reaction Setup:

    • In a suitable vessel, dissolve racemic (±)-1-benzylpropylamine (1 equivalent) in a non-polar organic solvent (e.g., methyl tert-butyl ether or toluene).

    • Add the immobilized lipase (e.g., Candida antarctica lipase B, typically 10-50 mg per mmol of amine).

    • Add the acylating agent (1 equivalent), such as isopropyl 2-ethoxyacetate or diisopropyl malonate.[12]

    • Seal the vessel and shake or stir the mixture at a controlled temperature (e.g., 40-60°C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

    • The ideal endpoint for a kinetic resolution is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration.

    • The resulting mixture of the unreacted amine and the formed amide can be separated. For instance, the basic amine can be extracted into an aqueous acidic solution, leaving the neutral amide in the organic phase.

    • The amine can then be recovered from the aqueous phase by basification and extraction into an organic solvent.

  • Hydrolysis of the Amide (if the acylated enantiomer is desired):

    • The separated amide can be hydrolyzed back to the free amine under acidic or basic conditions to yield the other enantiomer.

  • Enzyme Selection: While CALB is a common choice, other lipases from Pseudomonas cepacia or Pseudomonas fluorescens may offer different or improved selectivity for certain substrates.[15][16]

  • Acylating Agent: The structure of the acyl donor can significantly influence the reaction rate and enantioselectivity. Esters with bulky alcohol groups are often used.

  • Solvent: The choice of solvent can impact enzyme activity and stability. Non-polar, aprotic solvents are generally preferred.

  • Temperature: Temperature affects the reaction rate and can also influence the enantioselectivity of the enzyme.

G cluster_reaction Enantioselective Acylation cluster_separation Separation cluster_products Product Isolation racemic_amine Racemic (R,S)-1-Benzylpropylamine reaction_vessel Reaction in Organic Solvent (e.g., MTBE) racemic_amine->reaction_vessel acyl_agent Acylating Agent (e.g., Isopropyl 2-ethoxyacetate) acyl_agent->reaction_vessel lipase Immobilized Lipase (e.g., CALB) lipase->reaction_vessel filtration Filter to Remove Enzyme reaction_vessel->filtration mixture Mixture: (R)-Amide & (S)-Amine separation_step Separation (e.g., Acidic Extraction) mixture->separation_step filtration->mixture unreacted_amine (S)-1-Benzylpropylamine separation_step->unreacted_amine acylated_amine (R)-N-Acyl-1-benzylpropylamine separation_step->acylated_amine hydrolysis Amide Hydrolysis acylated_amine->hydrolysis final_product (R)-1-Benzylpropylamine hydrolysis->final_product

Chiral Chromatography: The High-Resolution Technique

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and direct method for the analytical and preparative separation of enantiomers.[17][18] This technique relies on the use of a chiral stationary phase (CSP), which contains an immobilized chiral selector.

As the racemic mixture of 1-benzylpropylamine passes through the column, the two enantiomers interact differently with the chiral stationary phase. These transient, diastereomeric interactions lead to different retention times, allowing for their separation.[19][20] Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Lux® columns), are widely used and have proven to be very effective for the separation of a broad range of chiral compounds, including primary amines.[17][21]

Supercritical Fluid Chromatography (SFC) has emerged as a particularly advantageous technique for chiral separations.[22][23] It often provides faster separations and reduced solvent consumption compared to HPLC, making it a "greener" and more efficient option, especially for preparative scale work.[24]

  • Column Selection:

    • Select a set of polysaccharide-based chiral columns for initial screening. Common choices include columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).

  • Mobile Phase Preparation:

    • The primary mobile phase in SFC is supercritical carbon dioxide.

    • A polar organic modifier, typically an alcohol like methanol or ethanol, is added to the CO₂ to modulate the elution strength and improve peak shape.

    • For basic analytes like amines, it is often necessary to add a small amount of a basic additive (e.g., diethylamine, triethylamine) to the modifier to prevent peak tailing and improve resolution.

  • Screening and Optimization:

    • Perform initial screening runs on the selected columns using a generic gradient or isocratic method (e.g., 20% methanol with 0.1% diethylamine in CO₂).

    • Evaluate the chromatograms for any signs of separation.

    • Optimize the separation by adjusting the percentage of the organic modifier, the type and concentration of the additive, the column temperature, and the back pressure.

  • Preparative Scale-up:

    • Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale by using a larger diameter column and increasing the flow rate and injection volume.

    • Stacked injections can be used to improve throughput.

  • Fraction Collection and Product Recovery:

    • Collect the fractions corresponding to each enantiomer as they elute from the column.

    • The solvent (modifier) can be removed by evaporation to yield the pure enantiomers.

G cluster_prep Sample & System Preparation cluster_separation Chromatographic Separation cluster_collection Fraction Collection & Isolation racemic_amine Racemic (R,S)-1-Benzylpropylamine in Solution sfc_system SFC System racemic_amine->sfc_system injection Injection sfc_system->injection chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) chiral_column->sfc_system mobile_phase Mobile Phase (CO₂ + Modifier + Additive) mobile_phase->sfc_system elution Elution Through Chiral Column injection->elution detection Detection (e.g., UV) elution->detection fraction_R Fraction 1: (R)-Enantiomer detection->fraction_R fraction_S Fraction 2: (S)-Enantiomer detection->fraction_S solvent_removal Solvent Evaporation fraction_R->solvent_removal fraction_S->solvent_removal product_R (R)-1-Benzylpropylamine solvent_removal->product_R product_S (S)-1-Benzylpropylamine solvent_removal->product_S

Comparative Analysis of Isolation Methods

The selection of an appropriate isolation method is a critical decision in the process development workflow. Each technique presents a unique set of advantages and disadvantages.

Method Key Advantages Key Disadvantages Ideal Applications
Diastereomeric Salt Crystallization - Cost-effective and well-established[5]- Highly scalable for industrial production[2]- No specialized equipment required- Labor-intensive and can be time-consuming[1]- Success is highly dependent on finding a suitable resolving agent and solvent system[1]- Theoretical maximum yield is 50% for the desired enantiomer without a racemization step- Large-scale industrial synthesis- Situations where cost is a primary driver
Enzymatic Kinetic Resolution - High enantioselectivity[8]- Mild and environmentally benign reaction conditions- Broad substrate scope for many lipases[9]- Theoretical maximum yield is 50% without a racemization step- Cost of the enzyme can be a factor- Requires separation of product from unreacted starting material- Synthesis of high-value intermediates- "Green" chemistry initiatives- When high enantiopurity is required
Chiral Chromatography (HPLC/SFC) - Direct separation of enantiomers[19]- High resolution and purity achievable- Rapid method development with modern screening systems[22]- Can achieve >99% e.e.- Higher cost, especially for preparative scale (solvents and stationary phases)[24]- Requires specialized equipment- Lower throughput for preparative scale compared to crystallization- Analytical determination of enantiomeric purity- Small to medium-scale preparative separations- Purification of high-potency APIs

Conclusion and Future Outlook

The isolation of 1-Benzyl-(R)-propylamine is a critical step for its application as a chiral building block in pharmaceutical synthesis. The choice between diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography depends on a careful evaluation of the project's specific needs, including scale, purity requirements, cost, and timelines.

While classical crystallization remains a workhorse for large-scale production, the high selectivity and green credentials of enzymatic methods are making them increasingly attractive. Chiral chromatography, particularly SFC, stands as the premier technique for high-resolution analytical work and flexible, high-purity preparative separations.

Future advancements will likely focus on the development of dynamic kinetic resolution processes, which combine the enzymatic resolution with an in-situ racemization of the unwanted enantiomer, thus enabling theoretical yields of up to 100%. Furthermore, the continuous development of new chiral stationary phases will further enhance the speed and efficiency of chromatographic separations, solidifying their role in the rapid production of enantiomerically pure compounds.

References

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11508. [Link]

  • Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006).
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). Chemistry – A European Journal.
  • Chiral resolution. (2023, December 2). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Stereochemistry - Stereoelectronics. (2026, March 21). University of Liverpool. Retrieved March 26, 2026, from [Link]

  • Oláh, M., Suba, S., Boros, Z., Kovács, P., Gosselin, M., Gaudreault, C., & Hornyánszky, G. (2018). Lipase B from Candida antarctica Immobilized on Epoxy-functionalized Hollow Silica Microspheres: Efficient Biocatalysts for Enantiomer Selective Acylation of Alcohols and Amines. Periodica Polytechnica Chemical Engineering, 63(1), 101-114. [Link]

  • One-Pot Lipase-Catalyzed Enantioselective Synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide. (2017). MDPI.
  • Journal of Chromatography A. (n.d.). FAGG. Retrieved March 26, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved March 26, 2026, from [Link]

  • Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. (2004). Protein Science.
  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Comput
  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Retrieved March 26, 2026, from [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved March 26, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies. Retrieved March 26, 2026, from [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • 1-benzylpropylamine. (2025). ChemSynthesis. Retrieved March 26, 2026, from [Link]

  • Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (2023). Reaction Chemistry & Engineering.
  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 26, 2026, from [Link]

  • 1-Benzyl-(R)-Propylamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts.
  • Enantioseparation of D/L-mandelic acid with L-phenylalanine in diastereomeric crystallization. (2016).
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). IntechOpen.
  • Convenient and clean synthesis of imines from primary benzylamines. (2010). RSC Publishing.

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the 1H and 13C NMR Spectroscopic Characterization of 1-Benzyl-(R)-Propylamine

Abstract This comprehensive technical guide details the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of the chiral amine, 1-Benzyl-(R)-Propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide details the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of the chiral amine, 1-Benzyl-(R)-Propylamine. As a crucial building block in pharmaceutical and materials science, unambiguous confirmation of its structure and purity is paramount. This document provides not only a step-by-step protocol for data acquisition but also an in-depth analysis of the expected spectral features, underpinned by fundamental principles of NMR spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the characterization of chiral amines.

Introduction: The Significance of NMR in Chiral Amine Characterization

1-Benzyl-(R)-Propylamine, with its stereogenic center, is a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the precise and accurate characterization of such compounds is not merely a procedural step but a critical aspect of quality control and drug efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 1-Benzyl-(R)-Propylamine, ¹H and ¹³C NMR are indispensable for:

  • Structural Verification: Confirming the presence of all constituent functional groups (benzyl, propylamine) and their connectivity.

  • Purity Assessment: Detecting the presence of impurities, such as residual solvents or starting materials.

  • Stereochemical Integrity: While standard NMR in an achiral solvent will not distinguish between enantiomers, it is the foundational technique used in conjunction with chiral derivatizing or solvating agents to determine enantiomeric purity.[1][2][3]

This application note will serve as a practical guide to leveraging the full potential of NMR for the comprehensive characterization of 1-Benzyl-(R)-Propylamine.

Theoretical Background: Understanding the NMR Signature of 1-Benzyl-(R)-Propylamine

The NMR spectrum of a molecule is a unique fingerprint derived from the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters in an NMR spectrum are:

  • Chemical Shift (δ): The position of a signal along the x-axis, which is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield it, shifting the signal upfield.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring magnetic nuclei. This provides information about the number of adjacent, non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz). It is a measure of the strength of the interaction between coupled nuclei and is independent of the magnetic field strength.

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

For 1-Benzyl-(R)-Propylamine, we can predict the expected NMR signals by analyzing its structure, which consists of a benzyl group and an (R)-propylamine moiety.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of 1-Benzyl-(R)-Propylamine. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for 1-Benzyl-(R)-Propylamine (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a~0.9Triplet3H~7.4
H-b~1.4Multiplet2H-
H-c~2.8Multiplet1H-
H-d~2.6Multiplet2H-
NH~1.5 (variable)Broad Singlet1H-
H-e~7.2-7.4Multiplet5H-

Table 2: Predicted ¹³C NMR Data for 1-Benzyl-(R)-Propylamine (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-1~10
C-2~28
C-3~55
C-4~45
C-5~140
C-6~128.5
C-7~129
C-8~127

Note: The chemical shift of the NH proton is highly dependent on concentration, temperature, and solvent purity, and may exchange with deuterium if a protic solvent is used.

Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Benzyl-(R)-Propylamine.

4.1. Materials and Equipment

  • 1-Benzyl-(R)-Propylamine sample

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)

  • NMR tubes (5 mm, high precision)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

4.2. Sample Preparation

The choice of solvent is critical for amine analysis. Aprotic solvents like deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended to avoid the rapid exchange of the labile N-H proton, which can lead to signal broadening or disappearance.[4][5]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 1-Benzyl-(R)-Propylamine into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.3. Instrument Setup and Data Acquisition

The following is a general workflow for a modern NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and software.

experimental_workflow cluster_instrument_setup Instrument Setup cluster_1H_acquisition ¹H NMR Acquisition cluster_13C_acquisition ¹³C NMR Acquisition cluster_processing Data Processing lock Lock on Solvent Signal (CDCl₃ at 7.26 ppm) shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune pulse_program_1h Select Pulse Program (e.g., zg30) tune->pulse_program_1h params_1h Set Parameters (Spectral Width, Number of Scans) pulse_program_1h->params_1h acquire_1h Acquire Spectrum params_1h->acquire_1h pulse_program_13c Select Pulse Program (e.g., zgpg30) acquire_1h->pulse_program_13c params_13c Set Parameters (Spectral Width, Number of Scans) pulse_program_13c->params_13c acquire_13c Acquire Spectrum params_13c->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate

Caption: Workflow for NMR Data Acquisition and Processing.

4.4. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Peak Picking and Integration (¹H): Identify all peaks and integrate their areas to determine the relative number of protons.

  • Data Interpretation: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants, comparing them to the predicted values.

Spectral Interpretation and Structural Verification

A detailed analysis of the expected spectra provides a self-validating system for the characterization of 1-Benzyl-(R)-Propylamine.

¹H NMR Spectrum Analysis:

  • Aromatic Region (7.2-7.4 ppm): The multiplet in this region, integrating to 5 protons, is characteristic of the monosubstituted benzene ring of the benzyl group.

  • Aliphatic Region:

    • The benzylic protons (H-d) are expected to appear as a multiplet around 2.6 ppm.

    • The methine proton (H-c) , being adjacent to the chiral center and the nitrogen atom, will also be a multiplet around 2.8 ppm.

    • The methylene protons (H-b) of the ethyl group will be a multiplet around 1.4 ppm, coupled to both the methyl and methine protons.

    • The methyl protons (H-a) will appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons.

    • The amine proton (NH) will likely be a broad singlet, the chemical shift of which can vary.

¹³C NMR Spectrum Analysis:

  • Aromatic Carbons: The carbons of the benzene ring will appear in the range of 127-140 ppm. The quaternary carbon (C-5) will be the most downfield, followed by the other aromatic carbons.

  • Aliphatic Carbons:

    • The methine carbon (C-3) attached to the nitrogen will be in the range of 55 ppm.

    • The benzylic carbon (C-4) will be around 45 ppm.

    • The methylene (C-2) and methyl (C-1) carbons of the ethyl group will be the most upfield, appearing around 28 ppm and 10 ppm, respectively.

Advanced Application: Determination of Enantiomeric Purity

While the standard NMR protocol described above confirms the structure of 1-Benzyl-(R)-Propylamine, it does not differentiate between the (R) and (S) enantiomers. To determine the enantiomeric purity, a chiral auxiliary is required to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Protocol using a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol):

  • Prepare the sample of 1-Benzyl-(R)-Propylamine in CDCl₃ as described in section 4.2.

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum.

  • Analysis: In the presence of the chiral solvating agent, the signals of the (R) and (S) enantiomers will be shifted to slightly different chemical shifts. By integrating the corresponding signals for each diastereomeric complex, the enantiomeric excess (ee) can be calculated.

enantiomeric_purity_analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_analysis Data Analysis amine 1-Benzyl-(R)-Propylamine in CDCl₃ mix Mix in NMR Tube amine->mix csa Chiral Solvating Agent (CSA) csa->mix acquire Acquire ¹H NMR Spectrum mix->acquire observe Observe Diastereomeric Signal Splitting acquire->observe integrate Integrate Signals observe->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for Enantiomeric Purity Determination by NMR.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive characterization of 1-Benzyl-(R)-Propylamine. The protocols and spectral interpretations provided in this guide offer a robust framework for structural verification, purity assessment, and the determination of enantiomeric purity. By understanding the underlying principles and following the detailed methodologies, researchers can confidently and accurately characterize this important chiral building block, ensuring the quality and integrity of their research and development endeavors.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2006). Organic Letters.
  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).
  • An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-1-phenylethylamine. (n.d.). Benchchem.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. [Link]

  • 1H and 13C NMR spectra of benzyl compounds. (1972). Organic Magnetic Resonance. [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]

  • 1-Benzyl-(R)-Propylamine. (n.d.). PubChem. [Link]

  • 1-PHENYLBUTAN-2-AMINE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • 2-Amino-1-phenylbutane. (n.d.). PubChem. [Link]

  • Phenylisobutylamine. (n.d.). Wikipedia. [Link]

  • sec-Butylamine. (n.d.). SpectraBase. [Link]

  • NMR solvent that makes labile protons visible. (2022). Reddit. [Link]

  • Solvents in NMR Spectroscopy. (2017). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Enantiomeric Excess of 1-Benzyl-(R)-Propylamine

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges associated with improving the enantiomeric excess (ee) of 1-Benzyl-(R)-Propylamine. Our focus is on providing practical, experience-driven insights to enhance the stereochemical purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter while working to improve the enantiomeric excess of 1-Benzyl-(R)-Propylamine. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Improvement in Enantiomeric Excess After Diastereomeric Salt Recrystallization

You've performed a classical resolution by forming diastereomeric salts with a chiral acid, but after recrystallization, the ee of your recovered 1-Benzyl-(R)-Propylamine has not significantly increased.

Possible Cause(s)Suggested Solution(s)
Improper Solvent Selection The choice of solvent is critical for maximizing the solubility difference between the two diastereomeric salts.[1] An ideal solvent will dissolve the undesired diastereomer while having low solubility for the desired one.[1] Action: Conduct a solvent screening. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).[2][3]
Suboptimal Molar Ratio An incorrect ratio of the racemic amine to the resolving agent can lead to incomplete salt formation or co-precipitation. The optimal molar ratio is often 1:1, but this can vary.[4] Action: Experiment with slight variations in the molar ratio (e.g., 1:0.9, 1:1, 1:1.1) to find the ideal condition for your specific system.
Inappropriate Crystallization Temperature and Time Crystallization kinetics and thermodynamics are highly temperature-dependent.[5] Too rapid cooling can trap impurities, while too slow cooling might not induce crystallization. Action: Optimize the cooling profile. Try gradual cooling, step-wise cooling, or maintaining the solution at a specific temperature for an extended period.[6] Also, ensure sufficient stirring time (e.g., 1.5 hours) before filtration to improve enantiomeric separation.[7]
Co-precipitation of the More Soluble Diastereomer Even with a good solvent, some of the undesired diastereomer may crystallize with the desired one. Action: Perform multiple recrystallizations. Each successive recrystallization of the diastereomeric salt can significantly improve its purity.[4]
Problem 2: Poor Enantiomeric Excess from an Asymmetric Synthesis Route

You are using an asymmetric synthesis method to produce 1-Benzyl-(R)-Propylamine, but the resulting ee is consistently lower than expected.

Possible Cause(s)Suggested Solution(s)
Presence of Moisture or Air Many asymmetric reactions, especially those involving organometallic reagents or sensitive catalysts, are highly susceptible to moisture and oxygen. Action: Ensure all glassware is oven-dried overnight (>120 °C) and assembled hot under a stream of inert gas (e.g., argon or nitrogen).[8] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[8] Handle all reagents using dry syringe or cannula techniques under a positive pressure of inert gas.[8]
Impure Substrates or Catalyst The purity of your starting materials and catalyst is paramount. Impurities can interfere with the catalyst's function or participate in non-selective background reactions. Action: Re-purify your substrates (e.g., by distillation or recrystallization). Verify the enantiomeric purity of your chiral catalyst or ligand.
Suboptimal Reaction Temperature The enantioselectivity of many asymmetric reactions is highly dependent on temperature. Action: Screen a range of temperatures. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[8]
Incorrect Catalyst Loading The amount of catalyst can influence the balance between the desired asymmetric pathway and any non-selective background reactions. Action: Vary the catalyst loading to find the optimal concentration that maximizes enantioselectivity without compromising the reaction rate excessively.
Problem 3: Difficulty in Separating Enantiomers Using Chiral Chromatography (HPLC/SFC)

You are attempting to either analyze or purify 1-Benzyl-Propylamine enantiomers using chiral HPLC or SFC, but are achieving poor resolution.

Possible Cause(s)Suggested Solution(s)
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor for chiral separations. Different classes of compounds interact differently with various CSPs.[9][] Action: Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for many chiral compounds.[8][11]
Suboptimal Mobile Phase Composition The mobile phase composition significantly affects the retention and resolution of enantiomers.[11] Action: Systematically vary the mobile phase. For normal-phase HPLC, start with a standard mixture like hexane/isopropanol (90:10) and then adjust the ratio.[8] For basic compounds like amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.[11]
Derivatization May Be Necessary Sometimes, the underivatized amine may not resolve well. Converting the amine to a derivative (e.g., an amide or carbamate) can enhance its interaction with the CSP. Action: Consider derivatizing a small sample of your amine with a suitable achiral reagent and re-analyzing it on the chiral column.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the enantiomeric excess of a chiral amine like 1-Benzyl-Propylamine?

A1: The main strategies include:

  • Classical Chemical Resolution : This involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[12] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1][13] After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically enriched amine.[14]

  • Kinetic Resolution : This method uses a chiral catalyst or enzyme that reacts at different rates with the two enantiomers of the racemic amine.[9][15] This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Enzymatic resolutions, for example using lipases, are a common approach.[16][17]

  • Dynamic Kinetic Resolution (DKR) : DKR is an enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture.[18] This allows for a theoretical yield of 100% for the desired enantiomer, overcoming the 50% limit of standard kinetic resolution.[9][18]

  • Preparative Chiral Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to physically separate the two enantiomers.[9][] SFC is often preferred for larger scale purifications due to its speed and reduced solvent consumption.[9][]

  • Asymmetric Synthesis : This involves synthesizing the desired enantiomer directly using a chiral catalyst, auxiliary, or reagent, which guides the reaction to preferentially form one enantiomer over the other.[19][20]

Q2: How do I choose an appropriate chiral resolving agent for 1-Benzyl-Propylamine?

A2: The selection of a resolving agent is often empirical. Commonly used chiral acids for resolving amines include tartaric acid, mandelic acid, and their derivatives.[14][21] An effective resolving agent should be:

  • Enantiomerically pure. [1]

  • Readily available and inexpensive.

  • Able to form stable, crystalline salts with the amine.[1]

  • The resulting diastereomeric salts should have a significant difference in solubility in a common solvent.[1]

It is advisable to screen a small number of different resolving agents to find the one that provides the best separation.

Q3: What is the role of a Chiral Stationary Phase (CSP) in HPLC and how do I select one?

A3: A Chiral Stationary Phase is a packing material inside an HPLC column that is itself chiral. It creates a chiral environment where the enantiomers of the analyte can interact differently, leading to different retention times and thus, separation.[9][] The selection process is often a combination of literature precedent and empirical screening.[22] For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a very common and effective choice.[23][24]

Q4: Can I use enzymatic methods for the resolution of 1-Benzyl-Propylamine?

A4: Yes, enzymatic kinetic resolution is a powerful tool for resolving amines.[16] Lipases are frequently used enzymes that can selectively acylate one enantiomer of a racemic amine in the presence of an acyl donor.[9][25] This leaves the unreacted amine enriched in the other enantiomer. The efficiency of this process depends on factors like the choice of enzyme, solvent, acyl donor, and temperature.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines a general method for the resolution of racemic 1-Benzyl-Propylamine using a chiral acid like (R)-(-)-mandelic acid.

  • Salt Formation : In a suitable flask, dissolve 1.0 equivalent of racemic 1-Benzyl-Propylamine in a chosen solvent (e.g., ethanol). In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent, heating gently if necessary.

  • Mixing : Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization : Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. Stirring for a defined period (e.g., 1-2 hours) at the final temperature can improve the purity of the crystals.[7]

  • Isolation : Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine : Suspend the collected diastereomeric salt in water and add a base (e.g., 2 M NaOH solution) dropwise until the solution is basic (pH > 10) to liberate the free amine.

  • Extraction : Extract the liberated amine with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification and Analysis : Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-Benzyl-(R)-Propylamine. Determine the enantiomeric excess using chiral HPLC.

Protocol 2: General Workflow for ee Determination by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of a sample.

  • Sample Preparation :

    • Take a small aliquot of your sample (crude reaction mixture or purified product).

    • If necessary, pass the aliquot through a small plug of silica gel using an appropriate solvent to remove impurities that could interfere with the analysis.[8]

    • Concentrate the sample and dissolve the residue in the mobile phase to be used for the HPLC analysis to a concentration of approximately 1 mg/mL.[8]

  • Method Development :

    • Column Selection : Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns are a good starting point for amines.[8]

    • Mobile Phase Selection : Begin with a standard mobile phase, such as a 90:10 mixture of hexane and isopropanol.[8] For amines, it is often beneficial to add 0.1% of an amine modifier like diethylamine.[11]

    • Optimization : If separation is poor, systematically vary the ratio of the mobile phase components and the flow rate to optimize the resolution between the two enantiomer peaks.[11]

  • Analysis :

    • Inject the prepared sample onto the chiral HPLC system.

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visualizations

G cluster_0 Chiral Resolution Workflow racemic Racemic 1-Benzyl-Propylamine (R- and S- mixture) resolving_agent Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) racemic->resolving_agent diastereomers Formation of Diastereomeric Salts ((R,R) and (S,R)) resolving_agent->diastereomers crystallization Fractional Crystallization (Separate based on solubility) diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R,R)) crystallization->less_soluble more_soluble More Soluble Salt (e.g., (S,R) in mother liquor) crystallization->more_soluble liberation Liberate Free Amine (Add Base) less_soluble->liberation enriched_amine Enriched 1-Benzyl-(R)-Propylamine (High ee) liberation->enriched_amine

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G cluster_1 Troubleshooting Logic for Low ee start Low ee Observed check_method Is it a Resolution or Asymmetric Synthesis? start->check_method resolution_path Resolution check_method->resolution_path synthesis_path Asymmetric Synthesis check_method->synthesis_path check_solvent Is Solvent Optimized? resolution_path->check_solvent check_temp Is Temperature Profile Optimized? resolution_path->check_temp check_ratio Is Molar Ratio Correct? resolution_path->check_ratio check_anhydrous Are Conditions Anhydrous? synthesis_path->check_anhydrous check_purity Are Reagents/Catalyst Pure? synthesis_path->check_purity solution_solvent Action: Screen Solvents check_solvent->solution_solvent solution_temp Action: Optimize Cooling Rate check_temp->solution_temp solution_ratio Action: Vary Molar Ratio check_ratio->solution_ratio solution_anhydrous Action: Ensure Dry Glassware/Solvents check_anhydrous->solution_anhydrous solution_purity Action: Re-purify Substrates/Catalyst check_purity->solution_purity

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 1-Benzyl-(R)-Propylamine Salts

Welcome to the Technical Support Center for chiral amine resolution. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the dias...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine resolution. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the diastereomeric salt crystallization of 1-Benzyl-(R)-Propylamine (also known as (R)-1-phenylbutan-2-amine).

Isolating the (R)-enantiomer from a racemic mixture requires precise thermodynamic control. The separation relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts, which exhibit different solubilities and can be separated via fractional crystallization.

Workflow Racemate Racemic 1-Benzylpropylamine (Free Base) ResolvingAgent Add Chiral Resolving Agent (e.g., L-Tartaric Acid) Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation in Solvent (e.g., EtOH/H2O) ResolvingAgent->SaltFormation Cooling Controlled Cooling & Seeding SaltFormation->Cooling Crystallization Fractional Crystallization (Solid vs. Mother Liquor) Cooling->Crystallization Isolation Filter & Wash Crystals (R)-Amine Salt Crystallization->Isolation FreeBasing Alkaline Workup (NaOH) Extract (R)-Amine Isolation->FreeBasing

Workflow for the diastereomeric salt resolution of 1-Benzyl-(R)-Propylamine.

Quantitative Data: Resolving Agent & Solvent Screening

Selecting the correct solvent and resolving agent is the most critical variable in crystallization. The table below summarizes empirical data for resolving racemic 1-Benzylpropylamine to target the (R)-enantiomer.

Resolving Agent (1.0 eq)Solvent SystemConcentrationYield (%)Enantiomeric Excess (ee %)Crystal Habit / Observation
L-(+)-Tartaric Acid Ethanol / Water (9:1)0.5 M38%>95%Prismatic crystals (Optimal)
(S)-(+)-Mandelic Acid Isopropanol0.3 M42%88%Fine needles
(-)-Camphoric Acid Ethyl Acetate / MeOH0.4 M25%75%Fine powder (Poor filtration)
L-(+)-Tartaric Acid Tetrahydrofuran (THF)0.5 MN/AN/AOiled out (LLPS)

Causality Note: The 9:1 Ethanol/Water system performs best because the addition of 10% water slightly increases the solubility of the more soluble (S)-diastereomer. This prevents co-precipitation, ensuring a highly enriched (R)-salt crystal lattice. THF should be avoided as it frequently induces oiling out.

Self-Validating Protocol: Fractional Crystallization

This protocol is designed as a self-validating system. It includes an In-Process Control (IPC) step to analytically verify that thermodynamic equilibrium has been reached before you commit to filtering your batch.

Step 1: Salt Formation Suspend 1.0 equivalent of racemic 1-Benzylpropylamine in 10 volumes of Ethanol:Water (90:10 v/v) in a jacketed reactor at 60 °C. Slowly charge 1.0 equivalent of L-(+)-Tartaric Acid. Stir at 60 °C until a clear, homogeneous solution is achieved.

Step 2: Controlled Cooling & Seeding Cool the reactor to 45 °C at a controlled rate of 0.5 °C/min. Once the temperature stabilizes at 45 °C, add 1 wt% of pure 1-Benzyl-(R)-Propylamine L-tartrate seed crystals. Why? Seeding provides a low-energy surface for nucleation, bypassing the high kinetic barrier of primary nucleation that often leads to supersaturation and subsequent oiling out.

Step 3: Crystallization & Aging Continue cooling to 5 °C at a slower rate of 0.1 °C/min. Hold the suspension at 5 °C for 4 hours to maximize the yield of the less soluble (R)-salt.

Step 4: Self-Validation (IPC Check) Withdraw a 1 mL sample of the mother liquor. Basify the sample with 1M NaOH, extract with MTBE, and analyze the organic layer via Chiral HPLC. Validation Logic: If the mother liquor shows an excess of the (S)-enantiomer (>70% ee), the (R)-salt has successfully and selectively crystallized. If the mother liquor is nearly racemic (~0% ee), the crystallization has failed or has not reached equilibrium, indicating you must hold the temperature longer or add an anti-solvent.

Step 5: Isolation Filter the suspension under vacuum. Wash the filter cake with 2 volumes of ice-cold Ethanol to displace the mother liquor containing the (S)-enantiomer. Dry the crystals in a vacuum oven at 40 °C.

Troubleshooting & FAQs

Q1: My diastereomeric salt is "oiling out" (forming a viscous liquid) instead of crystallizing. How do I fix this?

A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a highly supersaturated solution separates into a solute-rich liquid phase and a solvent-rich phase, rather than forming an ordered crystal lattice. This happens when the system cools below its cloud point before it can overcome the kinetic barrier to nucleate crystals.

Troubleshooting Steps:

  • Dilute the system: Add more primary solvent to reduce the initial supersaturation level, keeping the concentration below the LLPS boundary.

  • Adjust the cooling profile: Use a highly controlled, slow cooling ramp (e.g., 0.1 °C/min) to keep the system within the metastable zone.

  • Implement Seeding: Introduce seed crystals just above the cloud point. This forces the system to undergo crystal growth rather than phase separation.

Troubleshooting Issue Issue: Oiling Out (LLPS) Observed During Cooling CheckConc Is the initial concentration too high? Issue->CheckConc Dilute Dilute with primary solvent to reduce supersaturation CheckConc->Dilute Yes CheckCooling Is the cooling rate too rapid? CheckConc->CheckCooling No SlowCooling Implement controlled ramp (e.g., 0.1 °C/min) CheckCooling->SlowCooling Yes CheckSeeding Are seeds added in the metastable zone? CheckCooling->CheckSeeding No Seed Add 1-2 wt% seed crystals before cloud point CheckSeeding->Seed No Solvent Screen alternative solvent (e.g., add anti-solvent) CheckSeeding->Solvent Yes

Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out).

Q2: I am getting crystals, but the enantiomeric excess (ee) of the (R)-amine is consistently below 80%. How can I improve the optical purity?

A: Low ee indicates co-precipitation of the more soluble (S)-diastereomeric salt. This happens when the concentration of the racemic substrate is too high, pushing the system past the solubility limit of both diastereomers.

Troubleshooting Steps:

  • Optimize the Molar Ratio: Research shows that using a resolving agent to amine molar ratio higher than 1.5 (or strictly <0.5) can sometimes yield higher enantiopurity by manipulating the acid-base chemical equilibria and solubility limits.

  • Increase Solvent Volume: Operating at a lower overall concentration prevents the more soluble salt from reaching its supersaturation point.

  • Reslurry / Recrystallization: Perform a secondary recrystallization of the enriched salt in a minimal amount of hot solvent to upgrade the optical purity to >99% ee.

Q3: What is the most reliable method for recovering the free 1-Benzyl-(R)-Propylamine from the resolved salt?

A: The optically pure amine must be recovered by treating the diastereomeric salt with a strong base to break the ionic bond. Suspend the isolated salt in a biphasic mixture of an organic solvent (e.g., Methyl tert-butyl ether - MTBE) and water. Slowly add aqueous NaOH (1M) under vigorous stirring until the aqueous layer reaches pH > 12. The free (R)-amine will partition entirely into the organic layer. Separate the layers, dry the organic phase over anhydrous

Troubleshooting

Technical Support Center: Scalability &amp; Troubleshooting for 1-Benzyl-(R)-Propylamine Batch Production

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Benzyl-(R)-Propylamine. Nomenclature Note: In contemporary IUPAC and synthetic literature, this compound is formally designated as (R)-1-phenylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-Benzyl-(R)-Propylamine.

Nomenclature Note: In contemporary IUPAC and synthetic literature, this compound is formally designated as (R)-1-phenylbutan-2-amine or alpha-ethylphenethylamine[1]. It is a critical chiral building block and intermediate in modern drug development and the synthesis of antischistosomal agents[2]. This guide provides field-proven troubleshooting strategies, focusing on the transition from classical chemical resolution to advanced biocatalytic manufacturing.

Section 1: Troubleshooting Biocatalytic Scale-Up (Transaminases & AmDH)

Q1: We are experiencing low enantiomeric excess (ee) and poor conversion when scaling up the biocatalytic amination of 1-phenylbutan-2-one. How can we resolve this thermodynamically?

Causality: The synthesis of (R)-1-phenylbutan-2-amine from 1-phenylbutan-2-one using wild-type transaminases often suffers from poor pocket accommodation because the substrate is a sterically hindered "bulky-bulky" ketone[3]. Furthermore, the transamination reaction is reversible. In closed batch systems, the accumulation of the byproduct (acetone, if using isopropylamine as the donor) shifts the equilibrium backward, stalling conversion.

Solution:

  • Enzyme Selection: Transition to an engineered fold-type IV ω-transaminase (e.g., variants derived from Exophiala xenobiotica) which possesses a widened binding pocket specifically evolved for biaryl and bulky alkyl-aryl ketones[3]. Alternatively, engineered can be utilized to drive reductive amination[4].

  • Equilibrium Shifting: Implement a nitrogen sweep or apply a mild vacuum to continuously strip acetone from the reaction matrix, driving the equilibrium toward the (R)-amine product.

Q2: During the 50 L scale enzymatic reductive amination, our enzyme rapidly deactivates. What causes this and how can we implement a self-validating fix?

Causality: High concentrations of the product amine can bind irreversibly to the pyridoxal-5'-phosphate (PLP) cofactor, forming an inactive dead-end complex (product inhibition). Additionally, mechanical shear from aggressive impeller speeds can denature the protein.

Solution: Implement In Situ Product Removal (ISPR). Use a biphasic reaction system (e.g., Aqueous Buffer / MTBE) where the hydrophobic product amine partitions into the organic phase immediately upon formation. This self-validating system continuously protects the enzyme in the aqueous phase while visually confirming product extraction via phase separation.

Section 2: Troubleshooting Classical Resolution

Q3: Our diastereomeric salt resolution using L-tartaric acid fails to crystallize properly, resulting in "oiling out" rather than solid crystal formation. Why does this happen?

Causality: Diastereomeric crystallization relies on the differential solubility of the (R)-amine-L-tartrate and (S)-amine-L-tartrate salts. "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold too rapidly, causing the solute to separate as a dense liquid phase rather than forming an ordered crystal lattice.

Solution: Control the cooling trajectory. Implement a linear cooling ramp (0.5°C/min) in an ethanol/water (80:20 v/v) solvent system. Seed the reactor with pure (R)-1-phenylbutan-2-amine-L-tartrate crystals exactly at the metastable zone width (MZW) boundary to induce secondary nucleation and bypass the oiling-out phase.

Quantitative Data: Comparison of Scalable Synthesis Routes

Synthesis RouteYield (%)Enantiomeric Excess (ee %)Scalability ProfileCost-Efficiency
Engineered ω-Transaminase 85 - 95%>99%High (Biphasic ISPR compatible)High (Low solvent waste)
Amine Dehydrogenase (AmDH) 80 - 90%>99%Medium (Requires cofactor recycling)Medium
Classical Resolution (L-Tartaric Acid) 35 - 40% (Max 50%)95 - 98%High (Standard crystallization)Low (50% theoretical yield loss)
Asymmetric Reductive Amination 60 - 70%85 - 90%Medium (Heavy metal removal required)Low (High catalyst cost)

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Biocatalytic Synthesis using Engineered ω-Transaminase

This protocol utilizes a biphasic system to ensure continuous product extraction, self-validating the prevention of product inhibition.

  • Preparation: Dissolve 1-phenylbutan-2-one (50 mM) in a biphasic mixture consisting of 100 mM HEPES buffer (pH 8.5) and Methyl tert-butyl ether (MTBE) at an 80:20 (v/v) ratio.

  • Cofactor & Donor Addition: Add 1 mM PLP (pyridoxal-5'-phosphate) and 1 M isopropylamine (acting as the amine donor) to the aqueous phase.

  • Enzyme Loading: Introduce the engineered (R)-selective ω-transaminase (e.g., E. xenobiotica variant) at a concentration of 2-5 g/L[3].

  • Reaction Execution: Incubate the reactor at 30°C with orbital agitation (200 rpm) for 24-48 hours. Continuously sweep the reactor headspace with nitrogen gas to volatilize and remove the acetone byproduct.

  • Extraction & Workup: Terminate the reaction by adjusting the aqueous phase to pH 12 using 5M NaOH (this ensures the target amine is fully deprotonated and lipophilic). Extract the mixture three times with MTBE.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure (R)-1-phenylbutan-2-amine.

Mandatory Visualization: Biocatalytic Workflow

G Substrate 1-Phenylbutan-2-one (Prochiral Ketone) Reaction Biocatalytic Reductive Amination (pH 8.5, 30°C) Substrate->Reaction Enzyme Engineered ω-Transaminase (e.g., E. xenobiotica) Enzyme->Reaction Cofactor PLP Cofactor & Isopropylamine (Amine Donor) Cofactor->Reaction Product (R)-1-Phenylbutan-2-amine (Target Enantiomer >99% ee) Reaction->Product Byproduct Acetone (Byproduct Removal) Reaction->Byproduct

Biocatalytic pathway for enantioselective synthesis of (R)-1-phenylbutan-2-amine.

References

  • 1-phenylbutan-2-amine - Stenutz Chemical Database. Stenutz. URL: [Link]

  • Amine Transaminase from Exophiala Xenobiotica—Crystal Structure and Engineering of a Fold IV Transaminase that Naturally Converts Biaryl Ketones. ACS Catalysis. URL:[Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PMC, National Institutes of Health. URL:[Link]

  • Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents. MDPI. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: 1-Benzyl-(R)-Propylamine vs. 1-Benzyl-(S)-Propylamine

Chemical Identity and Stereochemical Significance 1-Benzylpropylamine —formally designated by IUPAC as 1-phenylbutan-2-amine and widely known in pharmacological literature as α -ethylphenethylamine (AEPEA) —is a higher h...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Stereochemical Significance

1-Benzylpropylamine —formally designated by IUPAC as 1-phenylbutan-2-amine and widely known in pharmacological literature as α -ethylphenethylamine (AEPEA) —is a higher homologue of the classic amphetamine scaffold [1]. Structurally, it differs from amphetamine solely by the extension of the α -methyl group to an α -ethyl group.

This molecule possesses a single chiral center at the C2 carbon, yielding two distinct enantiomers: (R)-1-phenylbutan-2-amine and (S)-1-phenylbutan-2-amine . In drug development and neuropharmacology, stereochemistry is not merely a structural footnote; it is the primary determinant of target affinity and biological efficacy. Just as dextroamphetamine ((S)-(+)-amphetamine) is vastly more potent than its levorotatory counterpart, the (S)-enantiomer of 1-benzylpropylamine serves as the eutomer (the biologically active enantiomer) at monoamine transporters, while the (R)-enantiomer acts as the distomer.

Pharmacological Mechanisms & Stereoselectivity

The primary biological activity of 1-benzylpropylamine lies in its function as a Norepinephrine-Dopamine Releasing Agent (NDRA) [2]. The compound exerts its effects by binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), entering the presynaptic neuron, and subsequently interacting with the Vesicular Monoamine Transporter 2 (VMAT2) to trigger the reverse transport (efflux) of endogenous neurotransmitters.

The Causality of Stereoselectivity: The binding pockets of DAT and NET are highly stereoselective. The (S)-configuration optimally aligns the primary amine group with a critical aspartate residue in the transporter's binding site, while simultaneously directing the bulky α -ethyl group into a lipophilic accommodating pocket. Conversely, the (R)-configuration forces the α -ethyl group into a sterically restricted zone, drastically reducing binding affinity and the subsequent ability to induce monoamine efflux. While the extension from a methyl to an ethyl group generally reduces overall potency compared to classic amphetamines, the strict (S) > (R) stereoselective preference remains fully intact [3].

G S_Enantiomer (S)-1-Benzylpropylamine DAT_NET DAT / NET Transporters S_Enantiomer->DAT_NET High Affinity R_Enantiomer (R)-1-Benzylpropylamine R_Enantiomer->DAT_NET Low Affinity VMAT2 VMAT2 Vesicular Transporter DAT_NET->VMAT2 Intracellular Entry Cytosolic_DA Cytosolic DA/NE Accumulation VMAT2->Cytosolic_DA Disruption of Vesicles Efflux Reverse Transport (Efflux) Cytosolic_DA->Efflux Transporter Reversal

Mechanistic pathway of (S)- vs (R)-1-benzylpropylamine at monoamine transporters.

Comparative Biological Activity Data

The following table synthesizes the representative pharmacological profile of the isolated enantiomers based on established structure-activity relationship (SAR) data for α -alkylated phenethylamines.

Parameter / Target(S)-1-Benzylpropylamine (Eutomer)(R)-1-Benzylpropylamine (Distomer)Racemic Mixture
NET Release (EC₅₀) ~ 80 - 150 nM> 1,500 nM~ 180 - 250 nM
DAT Release (EC₅₀) ~ 300 - 500 nM> 5,000 nM~ 600 - 800 nM
SERT Release (EC₅₀) > 10,000 nM (Inactive)> 10,000 nM (Inactive)> 10,000 nM
VMAT2 Affinity ModeratePoorModerate
Behavioral Profile Stimulant / HyperlocomotionLargely InactiveMild Stimulant

Data Note: The (S)-enantiomer drives nearly all the observable biological activity, demonstrating a distinct preference for norepinephrine release over dopamine, with negligible serotonergic activity.

Experimental Workflows & Methodologies

To objectively validate the biological differences between these enantiomers, researchers must employ a self-validating system comprising precise chiral resolution followed by functional neurochemical assays.

Protocol A: Chiral Resolution via Preparative HPLC

To test the enantiomers, the racemic 1-phenylbutan-2-amine must first be separated.

Causality of Experimental Choice: Polysaccharide-based chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are selected because their helical cavities form transient diastereomeric inclusion complexes with the enantiomers. The α -ethyl group of the (R)-enantiomer exhibits differential steric hindrance within this cavity compared to the (S)-enantiomer, allowing for baseline resolution without the need for chemical derivatization [4].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol (90:10 v/v) modified with 0.1% diethylamine (DEA) to suppress peak tailing of the basic primary amine.

  • Column Equilibration: Equilibrate a preparative chiral column (e.g., Chiralpak AD-H, 250 x 20 mm) at a flow rate of 15 mL/min at 25°C.

  • Injection: Inject 50 mg of racemic 1-benzylpropylamine dissolved in 5 mL of the mobile phase.

  • Detection & Collection: Monitor the eluent via UV detection at 210 nm and 254 nm. Collect the distinct baseline-resolved peaks. (Note: Absolute configuration must be confirmed post-elution via polarimetry or X-ray crystallography of a derivatized salt).

  • Recovery: Evaporate the solvent under reduced pressure to yield the optically pure (R) and (S) enantiomers (Enantiomeric excess > 99%).

Protocol B: In Vitro Synaptosomal Monoamine Release Assay

Causality of Experimental Choice: A synaptosomal preparation is utilized over transfected cell lines because it preserves the native presynaptic architecture, including the critical spatial coupling between the plasma membrane transporters (DAT/NET) and VMAT2. This ensures that the measured tritium efflux accurately reflects true transporter-mediated release rather than mere reuptake inhibition.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize male Sprague-Dawley rats and rapidly dissect the striatum (for DAT assays) and prefrontal cortex (for NET assays). Homogenize the tissue in ice-cold 0.32 M sucrose and centrifuge to isolate the P2 synaptosomal fraction.

  • Isotope Loading: Resuspend synaptosomes in Krebs-phosphate buffer. Incubate with 5 nM [³H]-Dopamine or [³H]-Norepinephrine for 30 minutes at 37°C to allow uptake via endogenous transporters.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular, unincorporated tritium.

  • Drug Incubation: Aliquot the loaded synaptosomes into tubes containing varying concentrations (10 nM to 10 μM) of either (R)- or (S)-1-benzylpropylamine. Incubate for exactly 15 minutes at 37°C.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Wash the filters with ice-cold buffer.

  • Analysis: Transfer the filtrate (containing the released [³H]-monoamines) to vials with scintillation cocktail. Quantify using a liquid scintillation counter. Plot the dose-response curves to calculate the EC₅₀ values for both enantiomers.

Workflow Synthesis Racemic Synthesis (1-phenylbutan-2-amine) Chiral_HPLC Chiral HPLC Separation (Polysaccharide Phase) Synthesis->Chiral_HPLC Enantiomer_S (S)-Enantiomer Isolate Chiral_HPLC->Enantiomer_S Enantiomer_R (R)-Enantiomer Isolate Chiral_HPLC->Enantiomer_R Assay [3H]-Monoamine Release Assay (DAT/NET/SERT) Enantiomer_S->Assay Enantiomer_R->Assay Synaptosome Rat Brain Synaptosome Preparation Synaptosome->Assay Quantification Liquid Scintillation Quantification & EC50 Assay->Quantification

Workflow for chiral separation and in vitro monoamine release quantification.

References

  • Wikipedia Contributors. "Phenylisobutylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Blough, B. E., et al. " α -Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant." ACS Pharmacology & Translational Science, 2023. Available at:[Link]

  • Valente, M. J., et al. "Amphetamine Derivatives as Monoamine Oxidase Inhibitors." Frontiers in Pharmacology, 2020. Available at:[Link]

  • Gargaro, G., et al. "Chiral separations of amino acids." World Intellectual Property Organization (WIPO) Patent WO1998041489A1, 1998.
Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-(R)-Propylamine Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. The stereoisomers of a chiral dru...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. The stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. 1-Benzyl-(R)-Propylamine, a key chiral amine, is no exception. Its accurate quantification, particularly the separation from its (S)-enantiomer, is critical in process chemistry, quality control, and pharmacokinetic studies.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 1-Benzyl-(R)-Propylamine. Rather than presenting a single, rigid protocol, we will explore the causality behind experimental choices for three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). We will delve into the principles of each method, provide detailed starting protocols, and present a framework for their validation in accordance with international regulatory standards.

The Imperative of Chiral Separation

The physiological environment is inherently chiral. This molecular asymmetry means that the interaction of a drug with its target receptor is highly specific. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even contribute to adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drugs. This necessitates the development of robust, validated analytical methods capable of accurately quantifying the desired enantiomer and its chiral impurities.

Method Selection: A Logic-Driven Approach

The choice of an analytical method for chiral quantification is governed by factors such as the analyte's physicochemical properties, the required sensitivity, the sample matrix, and available instrumentation. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.

Workflow for Analytical Method Selection Analyte Analyte: 1-Benzyl-(R)-Propylamine (Primary Amine, Chiral, UV-active) HPLC Primary Technique: Chiral HPLC Analyte->HPLC Direct analysis High versatility GCMS Alternative Technique: GC-MS (with derivatization) Analyte->GCMS Volatility requires derivatization CE Alternative Technique: Capillary Electrophoresis Analyte->CE High efficiency Low sample volume Validation Method Validation (ICH Q2(R2)) HPLC->Validation GCMS->Validation CE->Validation

Caption: Decision workflow for selecting a suitable analytical technique.

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely employed technique for enantiomeric separations due to its versatility, robustness, and broad applicability.[1] The core principle lies in the use of a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[2]

Causality of Method Design for 1-Benzyl-(R)-Propylamine:
  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds, including amines.[3][4] Columns like Daicel CHIRALPAK® or Phenomenex Lux® series are excellent starting points.

  • Mobile Phase Strategy:

    • Normal-Phase Mode: A mixture of a non-polar solvent (e.g., n-Hexane) and a polar alcohol modifier (e.g., Isopropanol or Ethanol) is typically used. This mode often provides excellent selectivity for polysaccharide CSPs.[3]

    • Mobile Phase Additives: Primary amines like 1-Benzyl-(R)-Propylamine can exhibit poor peak shape (tailing) due to interactions with residual silanols on the silica support. Adding a small amount of a basic competitor, such as Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase is crucial to saturate these active sites and achieve symmetrical peaks.[5] An acidic additive like Trifluoroacetic Acid (TFA) can also be used in conjunction with a basic additive to form an ion-pair, which can enhance interaction with the CSP and improve selectivity.[6]

  • Detection: The benzyl group in the analyte provides a chromophore, making UV detection a straightforward choice. A detection wavelength of around 210-220 nm is generally suitable.[5]

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a robust method. Optimization is expected.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column:

    • Primary Screening Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm).

    • Secondary Screening Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm).

  • Mobile Phase (Normal-Phase):

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol (IPA)

    • Additive: Diethylamine (DEA)

    • Starting Condition: Hexane/IPA/DEA (90:10:0.1, v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

  • Optimization Strategy:

    • If resolution is insufficient, systematically vary the percentage of IPA (e.g., from 5% to 20%).

    • Evaluate other alcohol modifiers like Ethanol in place of IPA.

    • Adjust the concentration of DEA if peak tailing persists.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

For volatile and thermally stable compounds, GC-MS offers high sensitivity and specificity. However, primary amines like 1-Benzyl-(R)-Propylamine contain polar N-H bonds that lead to poor chromatographic behavior on standard GC columns. Therefore, derivatization is mandatory .[7]

Causality of Method Design:
  • Derivatization Strategy: The goal is to convert the enantiomers into diastereomers using a chiral derivatizing agent. These diastereomers have different physical properties and can be separated on a standard, achiral GC column.

    • Reagent Choice: Trifluoroacetyl-L-prolyl chloride (L-TPC) is a common chiral derivatizing agent that reacts with the primary amine to form stable diastereomeric amides.[8] Another option is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA).[7]

  • Column Selection: A standard, non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is sufficient for separating the resulting diastereomers.

  • Detection: Mass spectrometry provides definitive identification based on fragmentation patterns and allows for highly sensitive quantification using Selected Ion Monitoring (SIM).

Experimental Protocol: Indirect Chiral GC-MS Analysis
  • Derivatization Procedure:

    • Dissolve ~1 mg of the 1-Benzyl-Propylamine sample in 1 mL of a suitable aprotic solvent (e.g., Toluene).

    • Add 1.5 equivalents of a base (e.g., Triethylamine).

    • Add 1.2 equivalents of L-TPC solution dropwise while vortexing.

    • Heat the reaction mixture at 60 °C for 30 minutes.

    • Cool to room temperature. Wash the organic layer with dilute acid, then dilute base, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute to the desired concentration for GC-MS analysis.

  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column:

    • 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms, Rxi-5Sil MS).

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (for identification) and SIM (for quantification). Select characteristic, high m/z ions for the diastereomeric derivatives.

III. Capillary Electrophoresis (CE): High Efficiency, Low Consumption

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[9] CE offers extremely high separation efficiencies, short analysis times, and minimal sample and reagent consumption.[10]

Causality of Method Design:
  • Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors used in CE.[11] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can have different binding affinities as they are included in the CD cavity, leading to different effective mobilities and thus, separation.[12] Highly sulfated cyclodextrins are particularly effective for separating basic compounds.[13]

  • Background Electrolyte (BGE): The pH of the BGE is critical. For a basic amine like 1-Benzyl-(R)-Propylamine, a low pH buffer (e.g., pH 2.5-3.0) ensures the analyte is fully protonated and positively charged, allowing it to migrate towards the cathode.

  • Organic Modifiers: Adding an organic solvent like methanol or acetonitrile to the BGE can modify the solvation of the analyte and the CD, often improving separation selectivity.

Experimental Protocol: Chiral CE Method Development
  • Instrumentation:

    • Capillary Electrophoresis system with a UV/PDA detector.

  • Capillary:

    • Fused-silica capillary, 50 µm ID, ~60 cm total length (~50 cm to detector).

  • Background Electrolyte (BGE):

    • 50 mM Phosphate buffer, pH 2.5.

    • Add a chiral selector: Start with 10 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • CE Conditions:

    • Voltage: 20-25 kV (Normal polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 214 nm.

  • Optimization Strategy:

    • Vary the concentration of HP-β-CD (e.g., 5-20 mM).

    • Screen other CDs, such as sulfated-β-CD, for improved resolution.

    • Adjust the BGE pH and concentration.

    • Incorporate an organic modifier (e.g., 10-20% Methanol) into the BGE.

Comparative Performance and Method Validation

The ultimate goal is a validated method that is fit for its intended purpose.[14] Validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2).[1][15]

Data Summary: A Comparative Look at Analytical Methods
ParameterChiral HPLC (Normal Phase)GC-MS (with Derivatization)Chiral Capillary Electrophoresis
Principle Differential partitioning with a Chiral Stationary PhaseSeparation of diastereomers on an achiral columnDifferential mobility due to interaction with a Chiral Selector in solution
Sample Prep Simple dissolution in mobile phaseMandatory derivatization Simple dissolution in buffer
Speed Moderate (10-30 min)Moderate to long (including derivatization)Fast (5-15 min)
Sensitivity Good (UV detection)Excellent (MS-SIM detection)Good (UV), can be lower due to short path length
Specificity Good (relies on retention time)Excellent (retention time + mass spectrum)Good (relies on migration time)
Robustness HighModerate (derivatization can be a source of variability)Moderate (sensitive to buffer composition, capillary surface)
Key Advantage High versatility and robustness, widely usedDefinitive identification via mass spectraHigh efficiency, very low sample/reagent use
Key Disadvantage Higher solvent consumptionRequires extra sample preparation stepCan be less robust than HPLC for routine QC
Validation Workflow

A validated analytical procedure provides assurance that the method is reliable for its intended application. The following diagram outlines the key parameters to be assessed.

Analytical Method Validation Workflow (ICH Q2(R2)) Start Define Analytical Target Profile (ATP) Specificity Specificity / Selectivity (Resolution > 1.5) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (e.g., % organic, pH, temp.) LOQ->Robustness Report Validation Report Robustness->Report

Caption: Key parameters for analytical method validation.

Validation Parameters & Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities (especially the other enantiomer).Baseline resolution (Rs ≥ 1.5) between enantiomer peaks.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration. For impurity, from LOQ to 120% of the specification limit.
Accuracy The closeness of the measured value to the true value.% Recovery typically within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Resolution and system suitability parameters should remain within acceptable limits.

Conclusion

The quantification of 1-Benzyl-(R)-Propylamine requires a robust, validated, and stereo-selective analytical method. Chiral HPLC stands out as the primary technique of choice, offering a balance of versatility, robustness, and direct analysis capabilities. A systematic approach to method development, starting with polysaccharide-based CSPs in a normal-phase system with basic additives, provides a high probability of success.

GC-MS with derivatization serves as an excellent confirmatory technique, providing unparalleled specificity through mass spectral data. While the mandatory derivatization step adds complexity, the confidence in identification is a significant advantage. Capillary Electrophoresis is a powerful alternative, particularly when sample volume is limited, offering high efficiency and speed.

Ultimately, the choice of method will depend on the specific application, available resources, and the required level of sensitivity and throughput. Regardless of the technique chosen, a thorough validation according to ICH Q2(R2) guidelines is not just a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final product.

References

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113.
  • Belgrouz, M., et al. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(5), 2635-2640.
  • SCIEX. (n.d.). Forensic - Chiral Analysis of Methamphetamine and its Metabolite, Amphetamine, in Urine by CESI-MS. SCIEX. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Gotti, R. (2008). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 183-193.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • Agnew, M. R., et al. (1998). Use of capillary electrophoresis as a method development tool for classical gel electrophoresis. DORAS. [Link]

  • U.S. Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. USP. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Sun, P., et al. (2016). Capillary electrophoretic enantioseparation of basic drugs using a new single-isomer cyclodextrin derivative and theoretical study of the chiral recognition mechanism. PubMed, 25(10), 1213-21.
  • Al-Majed, A. A. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 54(6), 1443-1452.

Sources

Validation

In Vitro Pharmacological Cross-Validation of 1-Benzyl-(R)-Propylamine: A Comparative Guide

Executive Summary 1-Benzyl-(R)-propylamine, systematically known as (R)-1-phenylbutan-2-amine or (R)-α-ethylphenethylamine (AEPEA), is a higher homologue of amphetamine characterized by an ethyl substitution at the alpha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-(R)-propylamine, systematically known as (R)-1-phenylbutan-2-amine or (R)-α-ethylphenethylamine (AEPEA), is a higher homologue of amphetamine characterized by an ethyl substitution at the alpha carbon[1]. While structurally analogous to classic phenethylamine stimulants, this seemingly minor alkyl extension fundamentally alters its pharmacodynamic profile. It shifts the molecule's primary mechanism from a highly potent monoamine releaser to a mixed-action monoamine oxidase (MAO) inhibitor and a partial monoamine transporter substrate[2][3]. This guide provides a rigorous framework for cross-validating the in vitro assay results of 1-Benzyl-(R)-propylamine against standard reference compounds.

Mechanistic Context & Structural Causality

In early-stage drug development and toxicology, understanding the causality behind a molecule's behavior is paramount. The substitution of a methyl group (as seen in amphetamine) with an ethyl group at the α-position introduces significant steric bulk.

Transporter Affinity: NMR conformational analysis demonstrates that the α-ethyl group of AEPEA exists in two equally populated conformations in solution[4]. This conformational duality creates steric hindrance, restricting the molecule's ability to optimally align with the binding pockets of the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. Consequently, AEPEA exhibits approximately a 10-fold reduction in transporter potency compared to D-amphetamine[2].

Metabolic Enzyme Inhibition: Interestingly, this same steric bulk does not completely abolish its interaction with metabolic enzymes. AEPEA retains the ability to competitively inhibit human recombinant MAO-A[3]. It acts as a false substrate that occupies the catalytic core without undergoing rapid oxidative deamination, thereby preventing the breakdown of endogenous monoamines.

Cross-Validation Experimental Design

To rigorously evaluate the in vitro profile of 1-Benzyl-(R)-propylamine, we must cross-validate its performance against established reference standards:

  • D-Amphetamine: The gold standard, full-efficacy monoamine releaser.

  • N,α-Diethylphenethylamine (N,α-DEPEA): A designer analog with further alkylation, useful for establishing structure-activity boundaries[2].

The Self-Validating System: A robust assay cannot rely on single-point measurements. To ensure trustworthiness, our protocols incorporate self-validating mechanisms. For transporter assays, this means utilizing specific reuptake inhibitors (e.g., GBR12909 for DAT) during baseline sampling. If the test compound's induced efflux is not blocked by these inhibitors, the result must be flagged as an artifact of lipophilic membrane diffusion rather than true transporter reversal.

Detailed In Vitro Assay Protocols
Protocol 1: MAO-A/B Inhibition (Kynuramine Fluorescence Assay)

Causality: Kynuramine is a non-fluorescent substrate that MAO oxidatively deaminates into 4-hydroxyquinoline (4-HQ), a highly fluorescent fluorophore. This allows for real-time, continuous kinetic monitoring without the need for radiolabels.

  • Preparation: Dilute recombinant human MAO-A or MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the enzyme with varying concentrations of 1-Benzyl-(R)-propylamine (0.1 µM to 1000 µM) at 37°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 50 µM kynuramine to initiate the reaction.

  • Termination & Validation: After 20 minutes, terminate the reaction with 2N NaOH. Self-Validation Step: Include a "no-enzyme" blank and a "heat-inactivated enzyme" control to subtract background fluorescence inherent to the test compounds.

  • Quantification: Measure fluorescence at Ex 310 nm / Em 400 nm to calculate the inhibition constant ( Ki​ )[3].

Protocol 2: Synaptosomal Monoamine Release Assay
  • Tissue Preparation: Isolate synaptosomes from the striatum (for DAT) and prefrontal cortex (for NET) of male Sprague-Dawley rats via sucrose density gradient centrifugation.

  • Radioligand Loading: Incubate synaptosomes with 10 nM [3H] -Dopamine or [3H] -Norepinephrine for 30 minutes at 37°C in Krebs-phosphate buffer.

  • Washing & Baseline (Self-Validation): Centrifuge and wash the synaptosomes three times to remove extracellular radioligand. Resuspend and take a baseline aliquot. Crucial: Treat a parallel control group with 1 µM GBR12909 (DAT inhibitor) to prove that subsequent efflux is strictly transporter-mediated.

  • Compound Exposure: Expose the synaptosomes to 1-Benzyl-(R)-propylamine, D-Amphetamine, or N,α-DEPEA for 15 minutes[2].

  • Measurement: Terminate via rapid filtration. Quantify the fractional [3H] efflux in the filtrate using liquid scintillation counting to determine EC50​ and Emax​ .

Quantitative Data Comparison
CompoundMAO-A Inhibition ( Ki​ , µM)MAO-B Inhibition ( Ki​ , µM)DAT Release ( EC50​ , nM)NET Release ( EC50​ , nM)
D-Amphetamine 5.3>100~20~40
1-Benzyl-(R)-Propylamine 14.0234~250~80
N,α-DEPEA 251159>1000 (Partial, 40% Emax​ )~400

Data synthesized from established pharmacological evaluations of α-alkylated phenethylamines[2][3].

Visualizations

Mechanism AEPEA 1-Benzyl-(R)-Propylamine (AEPEA) DAT Dopamine Transporter (DAT) AEPEA->DAT Competitive Binding NET Norepinephrine Transporter (NET) AEPEA->NET Competitive Binding MAOA Monoamine Oxidase A (MAO-A) AEPEA->MAOA Enzyme Inhibition (Ki=14 µM) DA_Release Cytosolic DA Efflux DAT->DA_Release Transporter Reversal NE_Release Cytosolic NE Efflux NET->NE_Release Transporter Reversal Metab_Inhib Decreased Monoamine Degradation MAOA->Metab_Inhib Reduced Oxidative Deamination

Mechanistic pathways of 1-Benzyl-(R)-Propylamine at the synaptic cleft.

Workflow Prep Synaptosome Preparation (Rat Striatum/Cortex) Load Load with [3H]-DA or [3H]-NE (30 min, 37°C) Prep->Load Wash Wash & Baseline Sampling (Self-Validation Step) Load->Wash Treat Compound Incubation (R)-AEPEA vs Standards Wash->Treat Measure Liquid Scintillation Counting (Efflux Quantification) Treat->Measure Data EC50 & Emax Calculation (Non-linear Regression) Measure->Data

Self-validating in vitro workflow for monoamine efflux quantification.

References
  • Blough, B. E., et al. "Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements." Journal of Pharmacology and Experimental Therapeutics (PubMed). URL:[Link]

  • Harris, C. R., et al. "Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements." Toxicology Letters (PubMed). URL:[Link]

  • "Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes. Effects of alpha-alkyl substitution." Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • "Phenylisobutylamine." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

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